雌三醇-d1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

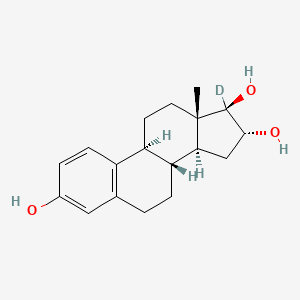

Estriol is synthesized in the body during pregnancy. The developing baby’s adrenal glands make a hormone called dehydroepiandrosterone sulfate (DHEAS). The baby’s liver changes this hormone into another chemical called 16a-hydroxy-DHEAS. This chemical travels to the placenta, where it changes into estriol. It then enters the pregnant person’s bloodstream, causing estriol levels to rise .

Molecular Structure Analysis

Estrogen receptors and progesterone receptors are members of the nuclear receptor (NR) superfamily, which most likely arose from a common ancestor . This superfamily consists of 18 receptor members, which are divided into class I and class II NR .

Chemical Reactions Analysis

Estriol hormone has been detected using various electrochemical methods . The voltammetric behavior of estriol in a supporting electrolyte of phosphate buffer solution (PBS) with pH 6.5 was carried out using a modified electrode .

Physical And Chemical Properties Analysis

Estriol hormone helps the uterus grow and stay healthy. It also prepares the body for childbirth and breastfeeding . Estriol levels that are too high or low may indicate a problem with the baby or pregnancy .

科学研究应用

疾病筛查的生物标志物

雌三醇 (E3) 是三种主要的人类雌激素之一,已被证明是疾病筛查的有用生物标志物 . 这意味着它可以在医学测试中用于测量疾病的进展或治疗的效果。

胎盘功能检测

雌三醇是妊娠期间的主要雌激素,主要由胎盘分泌 . 使用雌三醇进行胎盘或胎儿-胎盘功能测试在高危妊娠中被广泛用于预测不良的胎儿结局 .

用于人类的新型药物

研究表明雌三醇具有作为人类新型药物的潜力 . 虽然最初的治疗适应症有限,但其在该领域的应用正在进一步探索中 .

激素替代疗法

雌三醇被用作英国和欧盟激素替代疗法的一部分,但在美国和加拿大使用较少,因为存在安全问题 . 这种疗法通常用于治疗更年期症状。

治疗热潮红

使用雌三醇的最常见和最有效的治疗方法之一是治疗热潮红 . 热潮红是更年期和围绝经期的常见症状。

治疗失眠

雌三醇也用于治疗失眠 . 失眠是一种睡眠障碍,会导致难以入睡、难以保持睡眠,或者过早醒来而无法入睡。

皮肤增强

作用机制

安全和危害

未来方向

属性

IUPAC Name |

(8R,9S,13S,14S,16R,17R)-17-deuterio-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17+,18+/m1/s1/i17D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PROQIPRRNZUXQM-JATCHCLRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@]1([C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747732 |

Source

|

| Record name | (16alpha,17beta)-(17-~2~H)Estra-1,3,5(10)-triene-3,16,17-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55727-98-5 |

Source

|

| Record name | (16alpha,17beta)-(17-~2~H)Estra-1,3,5(10)-triene-3,16,17-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3,3-Trimethyl-2-[(1E,3E)-3-methyl-6-(trimethylsilyl)-1,3-hexadien-5-yn-1-yl]-cyclohexene](/img/structure/B583402.png)

![N-acetyl-D-[1-13C]galactosamine](/img/structure/B583411.png)

![1-Phenoxy-4-[1,1,2,2-tetrafluoro-2-(4-phenoxyphenyl)ethyl]benzene](/img/structure/B583413.png)

![Spiro[1,4-diazabicyclo[3.2.0]heptane-3,1'-cyclopropane]](/img/structure/B583414.png)

![Ethyl 2-[(2,2-dimethylpropanoyl)oxy]benzoate](/img/structure/B583416.png)

![Ochratoxin B-[d5]](/img/structure/B583418.png)